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Compound of Interest

Compound Name: 4-(Pentyloxy)phenol

cat. No.: B097055

An In-depth Technical Guide to the Physical Characteristics of 4-(Pentyloxy)phenol

Introduction

4-(Pentyloxy)phenol, also known as p-n-pentyloxyphenol or hydroquinone monopentyl ether,
is an aromatic organic compound that belongs to the phenol ether family. Its molecular
structure, featuring a hydroxyl group and a pentyloxy substituent on a benzene ring, imparts
amphipathic properties that make it a valuable intermediate in various fields of chemical
synthesis. Primarily, it serves as a key building block in the development of liquid crystals,
polymers, and, significantly, as a pharmaceutical intermediate.[1][2] Understanding its
fundamental physical and chemical characteristics is paramount for researchers, scientists, and
drug development professionals to ensure its effective and safe utilization in experimental and
manufacturing workflows.

This guide provides a comprehensive overview of the core physical properties of 4-
(Pentyloxy)phenol, supported by spectroscopic data, validated protocols, and safety
information, designed to equip the scientific community with the technical knowledge required
for its application.

Chemical Identity and Structure

Accurate identification is the foundation of all chemical research. 4-(Pentyloxy)phenol is
uniquely identified by its CAS Registry Number, and its structure is defined by the connectivity
of its constituent atoms.

o |[UPAC Name: 4-(Pentyloxy)phenol[3]

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b097055?utm_src=pdf-interest
https://www.benchchem.com/product/b097055?utm_src=pdf-body
https://www.benchchem.com/product/b097055?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C18979538&Mask=200
https://www.echemi.com/products/pd180630112043-4-pentyloxyphenol.html
https://www.benchchem.com/product/b097055?utm_src=pdf-body
https://www.benchchem.com/product/b097055?utm_src=pdf-body
https://www.benchchem.com/product/b097055?utm_src=pdf-body
https://www.benchchem.com/product/b097055?utm_src=pdf-body
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/phenols/mm18979538
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097055?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Synonyms: p-(Pentyloxy)phenol, p-n-Pentyloxyphenol, 4-Pentoxyphenol, Amol,
Hydroquinone Monopentyl Ether[4][5]

e CAS Number: 18979-53-8[4]

e Molecular Formula: C11H1602[6]

« SMILES: CCCCCOC1=CC=C(C=C1)0[3]

e InChiKey: JCLFHZLOKITRCE-UHFFFAOY SA-N[4]
Caption: 2D Chemical Structure of 4-(Pentyloxy)phenol.

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various environments
and are critical for process design, formulation development, and safety assessments.

Property Value Source
Molecular Weight 180.24 g/mol [5]
Appearance White to beige powder [2]
Melting Point 56-57 °C [2]
Boiling Point (Est.) 273.08 °C [2]
XLogP3 35 (5]
Hydrogen Bond Donor Count 1 [2]
Hydrogen Bond Acceptor

T g
Topological Polar Surface Area  29.5 A2 [2]
Rotatable Bond Count 5 [2]

Expert Insight: The XLogP3 value of 3.5 indicates a significant lipophilic character, suggesting
good solubility in nonpolar organic solvents and lipids, a key consideration in drug delivery
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system design. The presence of both a hydrogen bond donor (the hydroxyl group) and
acceptors (the two oxygen atoms) allows for specific intermolecular interactions that influence
its melting point and solubility in protic solvents.

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The
following data are foundational for quality control and structural confirmation.

Mass Spectrometry (Electron lonization)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a
compound. For 4-(Pentyloxy)phenol, the electron ionization mass spectrum shows a
prominent molecular ion peak (M*) corresponding to its molecular weight.

e Molecular lon (M*): m/z 180

» Key Fragmentation Peaks: Analysis of the fragmentation pattern reveals characteristic
losses. A significant peak is often observed at m/z 110, corresponding to the loss of the
pentyloxy radical, leaving the hydroxyphenoxy cation. This fragmentation is a key diagnostic
feature for this class of compounds.

The data is available for review in the NIST Chemistry WebBook.[1][7]

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule. The gas-phase IR
spectrum of 4-(Pentyloxy)phenol displays characteristic absorption bands.[7]
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Wavenumber (cm~?)

Functional Group

Vibration Type

~3600-3400 O-H (Phenol) Stretching
~3100-3000 C-H (Aromatic) Stretching
~2960-2850 C-H (Aliphatic) Stretching

~1600, ~1500 C=C (Aromatic) Ring Stretching

~1230 C-O (Aryl Ether) Asymmetric Stretching
~1030 C-O (Aryl Ether) Symmetric Stretching

Expert Insight: The broadness of the O-H stretching band is indicative of hydrogen bonding,

which may be observed in condensed phases (solid or liquid). The presence of both aromatic

and aliphatic C-H stretches, alongside the strong aryl ether C-O stretch, confirms the core

structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR spectra for 4-(Pentyloxy)phenol are not widely available in public

databases, a predicted analysis based on established chemical shift principles provides

valuable insight for structural verification.

Predicted *H-NMR (400 MHz, CDCls3):

dependent).

0 ~6.8 ppm (d, 2H): Aromatic protons ortho to the pentyloxy group.
0 ~6.7 ppm (d, 2H): Aromatic protons ortho to the hydroxyl group.

0 ~4.8-5.5 ppm (s, 1H): Phenolic hydroxyl proton (shift is concentration and solvent

0 ~3.9 ppm (t, 2H): Methylene protons adjacent to the ether oxygen (-O-CHz-).
0 ~1.7 ppm (quint, 2H): Methylene protons beta to the ether oxygen (-CHz2-CH2-CHz-).

0 ~1.4 ppm (sext, 2H): Methylene protons gamma to the ether oxygen (-CHz2-CH2-CHs).
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e 0 ~0.9 ppm (t, 3H): Terminal methyl protons (-CH2-CHs3).

Predicted 3C-NMR (100 MHz, CDCls):

0 ~153 ppm: Aromatic carbon attached to the pentyloxy group (C-O).

0 ~149 ppm: Aromatic carbon attached to the hydroxyl group (C-OH).

0 ~116 ppm: Aromatic carbons ortho to the pentyloxy group.

0 ~115 ppm: Aromatic carbons ortho to the hydroxyl group.

0 ~69 ppm: Methylene carbon adjacent to the ether oxygen (-O-CHz-).

0 ~29 ppm: Methylene carbon beta to the ether oxygen.

0 ~28 ppm: Methylene carbon gamma to the ether oxygen.

0 ~22 ppm: Methylene carbon delta to the ether oxygen.

0 ~14 ppm: Terminal methyl carbon.

Predicted tH-NMR Peaks

~6.8 ppm (Ar-H)

Aromatic Protons

4-(Pentyloxy)phenol Structure

CHs-CH2-CHa-CHz-CH2-O-Ph-OH Benzylic Protons ~3.9 ppm (-O-CHz-)

— Alkyl Protons

\

~0.9 ppm (-CHs)

Click to download full resolution via product page

Caption: Correlation of predicted *H-NMR signals to the molecular structure.
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Solubility Profile

Solubility is a critical parameter for reaction setup, purification, and formulation. Based on its
amphipathic structure, 4-(Pentyloxy)phenol is expected to be poorly soluble in water but
readily soluble in common organic solvents. For a structurally similar compound, 4-
heptyloxyphenol, the solubility in DMSO is high (100 mg/mL).[8] A similar profile is anticipated
for 4-(pentyloxy)phenol.

Expected Solubility:

o Water: Poorly soluble.

Methanol, Ethanol: Soluble.

Acetone, Ethyl Acetate: Soluble.

Dichloromethane, Chloroform: Soluble.

Dimethyl Sulfoxide (DMSO): Highly soluble.

Thermal Properties and Stability

The thermal stability of a compound is crucial for determining appropriate storage and handling
conditions.

e Melting Point: 56-57 °C[2]

o Storage Conditions: Store in a dry, cool (0-10°C), and well-ventilated place. Keep the
container tightly closed.[2]

Expert Insight: The relatively low melting point indicates that this compound is a solid at room
temperature but can be easily melted for certain applications. Storage at refrigerated
temperatures is recommended to minimize potential degradation over time, especially
considering the phenol moiety, which can be susceptible to oxidation.

Safety and Handling
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Adherence to safety protocols is non-negotiable in a laboratory setting. 4-(Pentyloxy)phenol is
classified as an irritant.

e Hazard Statements: H315 (Causes skin irritation). May also cause serious eye irritation.[2]

e Precautionary Statements:

[¢]

P264: Wash hands and exposed skin thoroughly after handling.[2]

[¢]

P280: Wear protective gloves, eye protection, and face protection.

[e]

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

o

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.[2]

¢ Incompatible Materials: Strong oxidizing agents, strong bases.

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this
chemical.[8]

Experimental Protocols

The following protocols describe standard procedures for verifying the physical properties of 4-
(Pentyloxy)phenol.

Protocol: Melting Point Determination

Objective: To accurately determine the melting point range of a solid sample of 4-
(Pentyloxy)phenol.

Methodology:
o Sample Preparation: Ensure the 4-(Pentyloxy)phenol sample is dry and finely powdered.

o Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a
height of 2-3 mm.

e Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.
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Heating: Begin heating at a rapid rate to approximately 15-20 °C below the expected melting
point (56 °C).

Measurement: Decrease the heating rate to 1-2 °C per minute.

Observation: Record the temperature at which the first drop of liquid appears (T1) and the
temperature at which the entire sample becomes a clear liquid (Tz2). The melting range is Tz -
T2.

Validation: A sharp melting range (e.g., within 1 °C) is indicative of high purity. Compare the
observed range to the literature value (56-57 °C).
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Caption: Workflow for Melting Point Determination.

Protocol: FTIR Sample Preparation (KBr Pellet Method)
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Objective: To prepare a solid sample of 4-(Pentyloxy)phenol for analysis by transmission FTIR

spectroscopy.
Methodology:

o Material Preparation: Gently grind 1-2 mg of 4-(Pentyloxy)phenol with ~100 mg of dry,
spectroscopy-grade Potassium Bromide (KBr) in an agate mortar. The mixture should be
homogenous and have a fine, consistent particle size.

o Causality: Grinding ensures the sample is evenly dispersed and minimizes light scattering,
leading to a higher quality spectrum. KBr is used because it is transparent in the mid-

infrared region.
o Pellet Pressing: Transfer the mixture to a pellet press die.

» Evacuation: Briefly apply a vacuum to the die to remove trapped air, which can cause the
pellet to be opaque.

e Pressing: Apply pressure (typically 7-10 tons) for several minutes to form a transparent or

translucent pellet.

e Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of
the FTIR spectrometer for analysis.

 Validation: The resulting spectrum should show sharp, well-defined peaks consistent with the
functional groups of 4-(Pentyloxy)phenol and a flat baseline.

Sample Preparation Pellet Formation Analysis

Grind 1-2 mg Sample Transfer to\ (Apply Vacuum Apply Pressure\ ( Mount Pellet in P G
with 100 mg KBr Pellet Die \_ toDie (7-10tons) ) \ FTIR Spectrometer quire Sp

Click to download full resolution via product page

Caption: Workflow for FTIR Analysis via KBr Pellet Method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b097055?utm_src=pdf-custom-synthesis
https://webbook.nist.gov/cgi/cbook.cgi?ID=C18979538&Mask=200
https://www.echemi.com/products/pd180630112043-4-pentyloxyphenol.html
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/phenols/mm18979538
https://webbook.nist.gov/cgi/cbook.cgi?ID=18979-53-8&Units=SI
https://pubchem.ncbi.nlm.nih.gov/compound/29353
https://www.appchemical.com/products/18979-53-8?cate_name=Chemistry&cate2_name=Material%20Science&cate_id=1&cate2_id=4&pro_name=Phenol,%204-(pentyloxy)-&keyword=
https://webbook.nist.gov/cgi/cbook.cgi?ID=C18979538&Mask=80
https://www.medchemexpress.com/4-heptyloxyphenol.html
https://www.benchchem.com/product/b097055#physical-characteristics-of-4-pentyloxy-phenol
https://www.benchchem.com/product/b097055#physical-characteristics-of-4-pentyloxy-phenol
https://www.benchchem.com/product/b097055#physical-characteristics-of-4-pentyloxy-phenol
https://www.benchchem.com/product/b097055#physical-characteristics-of-4-pentyloxy-phenol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b097055?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097055?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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